6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
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Overview
Description
6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities, making it a significant subject of research in medicinal chemistry . The structure of this compound consists of a fused imidazole and pyridine ring with an amino group at the 6th position and a carbonitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and straightforward synthetic route.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis. This method is recognized for its efficiency, speed, and high yield. The reaction typically involves the use of pyridine, substituted phenacyl bromides, and guanidine or urea under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in the treatment of tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar pharmacological properties.
Uniqueness: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino and carbonitrile groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1216227-64-3 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,10H2 |
InChI Key |
SLQIDYAGARCFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C#N |
Origin of Product |
United States |
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